1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a fluorophenyl group, and an ethoxyphenyl urea moiety. This compound is classified as a urea derivative, which are known for their diverse biological activities and applications in medicinal chemistry. Its synthesis involves multiple steps that produce a compound with potential therapeutic properties.
The synthesis of 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea typically involves several key steps:
For industrial production, similar synthetic routes are employed but on a larger scale. Continuous flow reactors may be utilized to enhance efficiency and yield while optimizing reaction conditions such as temperature and pressure to ensure high purity and cost-effectiveness.
The molecular formula for 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea is . The compound's structure features:
The InChI representation is: InChI=1S/C16H18FN5O2/c1-25-14-4-2-3-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-7-5-11(17)6-8-13/h2-9H,10H2,1H3,(H2,18,19,24) .
1-(4-Ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea can participate in various chemical reactions:
For oxidation reactions:
For reduction reactions:
For substitution reactions:
These reactions can yield various products depending on the specific conditions and reagents used.
The mechanism by which 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The structural characteristics of this compound allow it to bind effectively to these targets, potentially modulating their activity and leading to desired therapeutic effects. This mechanism underpins its potential applications in medicinal chemistry.
The physical properties of 1-(4-ethoxyphenyl)-3-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea include:
Chemical properties include:
These properties are crucial for understanding its behavior in biological systems and its suitability for various applications.
The compound has several scientific research applications:
The unique combination of functional groups within this compound enhances its applicability across various fields of research and industry.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1